molecular formula C17H22N2O3 B068594 Catramilast CAS No. 183659-72-5

Catramilast

Cat. No.: B068594
CAS No.: 183659-72-5
M. Wt: 302.37 g/mol
InChI Key: ACBYRQONKZKIIY-GFCCVEGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Catramilast involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the core imidazolone structure: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropylmethoxy and methoxyphenyl groups: These groups are introduced via substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification steps: These include crystallization, filtration, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Catramilast undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Catramilast has a wide range of scientific research applications, including:

Mechanism of Action

Catramilast exerts its effects by inhibiting the enzyme phosphodiesterase 4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate levels, which in turn modulates various cellular processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Catramilast is unique among phosphodiesterase 4 inhibitors due to its specific chemical structure and pharmacological properties. Similar compounds include:

Compared to these compounds, this compound has distinct structural features that contribute to its unique pharmacological profile.

Biological Activity

Catramilast, a selective phosphodiesterase-4 (PDE4) inhibitor, has gained attention for its potential therapeutic applications in various inflammatory diseases, particularly in conditions like psoriasis and psoriatic arthritis. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on recent research findings.

This compound functions primarily by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By preventing cAMP breakdown, this compound leads to increased intracellular levels of cAMP, which plays a crucial role in modulating inflammatory responses. Elevated cAMP levels result in:

  • Downregulation of pro-inflammatory cytokines : This includes tumor necrosis factor (TNF), interleukin-23 (IL-23), and IL-17, which are pivotal in the pathogenesis of autoimmune diseases.
  • Upregulation of anti-inflammatory cytokines : Enhanced production of anti-inflammatory mediators helps mitigate the inflammatory process .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in treating psoriatic arthritis (PsA) and psoriasis. Here are key findings:

  • APROACH Study :
    • A multicenter, prospective cohort study involving 167 biologic-naïve patients with early peripheral PsA.
    • At 24 weeks, the minor cDAPSA response rate was 59.7%, increasing to 69.8% at 52 weeks.
    • Improvements were noted in physical function and severity of PsA manifestations such as enthesitis and dactylitis .
  • Phase II/III Trials :
    • Demonstrated significant improvements in disease activity measured by ACR response criteria.
    • Patients showed early response as soon as 16 weeks into treatment, with sustained effects observed over five years .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1 to 3 hours. The absolute bioavailability is approximately 73.2%. Metabolic studies indicate that it is primarily excreted through urine and feces, highlighting its favorable pharmacokinetic profile for chronic use in inflammatory conditions .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

  • Adverse Effects : Commonly reported side effects include gastrointestinal disturbances (nausea, diarrhea) and headache. However, these are generally mild to moderate and tend to decrease over time.
  • Long-term Safety : Data from long-term studies suggest that this compound maintains a favorable safety profile compared to traditional systemic therapies .

Summary Table of Key Findings

Parameter Findings
MechanismPDE4 inhibition leading to increased cAMP levels
Primary IndicationsPsoriasis, Psoriatic Arthritis
Response RatesMinor cDAPSA response: 59.7% at 24 weeks; 69.8% at 52 weeks
Time to ResponseEarly responses observed as soon as 16 weeks
Safety ProfileGenerally well-tolerated; mild to moderate side effects
PharmacokineticsTmax: 1-3 hours; Bioavailability: 73.2%; Excretion via urine and feces

Properties

IUPAC Name

3-[(2S)-2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12(10-19-8-7-18-17(19)20)14-5-6-15(21-2)16(9-14)22-11-13-3-4-13/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBYRQONKZKIIY-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171460
Record name Catramilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183659-72-5
Record name Catramilast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183659725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Catramilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CATRAMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ4XA556B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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